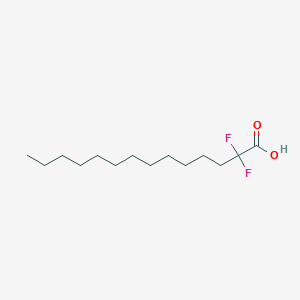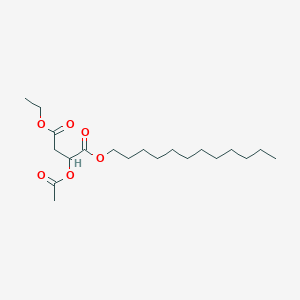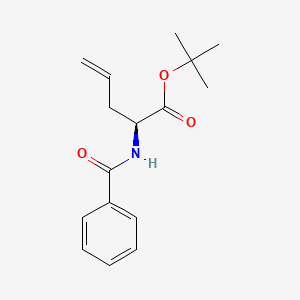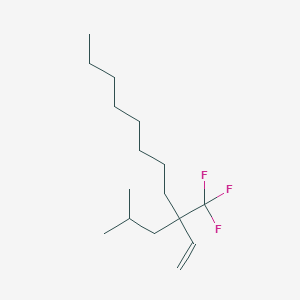
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound with a complex structure that includes hydroxy, ether, and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropyl bromide with 3-hydroxy-1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and alkyl halide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Hydrochloric acid (HCl) in water or sodium hydroxide (NaOH) in ethanol.
Major Products Formed
Oxidation: 3-Oxo-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one.
Reduction: 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-ol.
Substitution: 3-Hydroxy-1,2-diphenylpropan-1-one and 2-methylpropyl chloride.
Applications De Recherche Scientifique
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3-Hydroxy-2-aryl acrylate
Uniqueness
3-Hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
144080-50-2 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-methylpropoxy)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(2)13-22-19(14-20,17-11-7-4-8-12-17)18(21)16-9-5-3-6-10-16/h3-12,15,20H,13-14H2,1-2H3 |
Clé InChI |
OXMHPZPLFTUROZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(CO)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


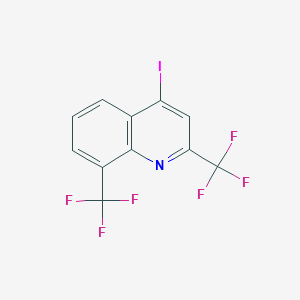
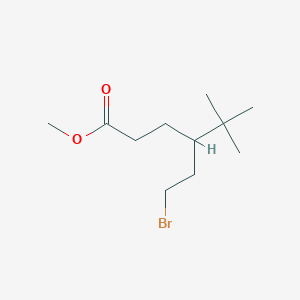
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

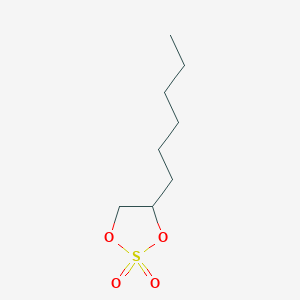
![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
